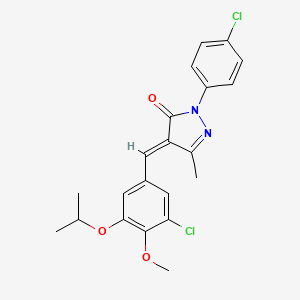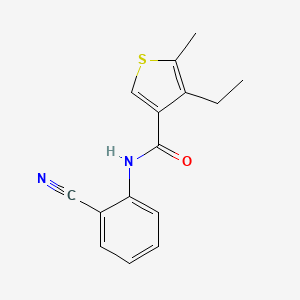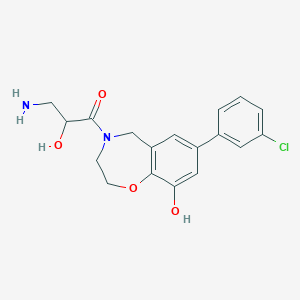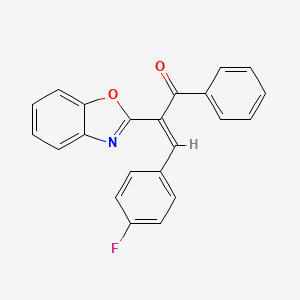
2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine, also known as MPMP, is a synthetic compound that belongs to the class of morpholine derivatives. MPMP has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mecanismo De Acción
The exact mechanism of action of 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine is not fully understood. However, studies have suggested that 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine has been found to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine has also been found to exhibit anticonvulsant and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized in the laboratory. 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine has also been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for further research. However, the limitations of 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine for lab experiments include its complex synthesis process and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine. One potential direction is to explore the use of 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine in combination with other anticancer drugs to enhance its antitumor activity. Another direction is to investigate the potential of 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine as a treatment for other diseases, such as epilepsy and chronic pain. Further studies are also needed to fully understand the mechanism of action of 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine and its potential applications in the field of medicinal chemistry.
Métodos De Síntesis
2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine can be synthesized by the reaction of 6-methoxy-2-naphthaldehyde with pyrrolidine-1-carboxylic acid, followed by the reaction of the resulting product with morpholine and acetic anhydride. The synthesis of 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine is a complex process that requires expertise in synthetic chemistry.
Aplicaciones Científicas De Investigación
2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(6-methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine has also been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties.
Propiedades
IUPAC Name |
1-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-2-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-7-6-16-12-18(5-4-17(16)13-19)20-14-23(10-11-26-20)21(24)15-22-8-2-3-9-22/h4-7,12-13,20H,2-3,8-11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWGGQCBOAYYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxy-2-naphthyl)-4-(pyrrolidin-1-ylacetyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297389.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5297399.png)
![N,N-diethyl-4-{[4-hydroxy-1-(3-methoxypropyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5297407.png)

![1-(4-methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5297420.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5297424.png)
![2-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5297427.png)


![2-ethoxy-6-nitro-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5297465.png)
![2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone](/img/structure/B5297474.png)

![N-(2-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5297478.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}acrylamide](/img/structure/B5297479.png)